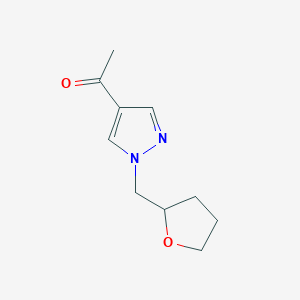

1-(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)ethan-1-one

Descripción

Propiedades

IUPAC Name |

1-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-8(13)9-5-11-12(6-9)7-10-3-2-4-14-10/h5-6,10H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHRBPUVIJSIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(N=C1)CC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)ethan-1-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 209.25 g/mol. The presence of the tetrahydrofuran moiety may influence its solubility and bioavailability, which are critical factors in drug design.

The biological activity of pyrazole derivatives, including this compound, can often be attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Many pyrazoles act as inhibitors of key enzymes involved in cancer progression and inflammation. For instance, they may inhibit kinases such as BRAF and EGFR, which are crucial in tumor cell signaling pathways .

- Antioxidant Activity : Pyrazole derivatives have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress—a contributing factor in many diseases .

Biological Activities

The following sections summarize the key biological activities associated with this compound based on existing research.

Antitumor Activity

Research indicates that pyrazole derivatives can exhibit significant antitumor effects. For example:

- A study demonstrated that certain pyrazole compounds effectively inhibited the growth of breast cancer cells (MCF-7 and MDA-MB-231) when tested in vitro. The compounds showed synergistic effects when combined with doxorubicin, enhancing cytotoxicity against resistant cancer cell lines .

Anti-inflammatory Effects

Pyrazole derivatives have also been studied for their anti-inflammatory properties:

- In vitro assays have shown that these compounds can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Antimicrobial Activity

Additionally, some studies highlight the antimicrobial potential of pyrazole derivatives:

- Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, indicating a promising avenue for developing new antibiotics .

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives:

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

The table below summarizes key structural analogs and their substituents:

Physicochemical Properties

- Solubility : The THF-containing compound’s oxygen atom may improve aqueous solubility compared to thiophene or furan analogs .

- Stability : Fluorinated analogs (e.g., ) exhibit greater metabolic stability due to C-F bond strength, whereas nitro groups (e.g., ) may confer photolability.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) polarize the pyrazole ring, enhancing reactivity in biological systems .

Métodos De Preparación

Preparation Methods Overview

The synthesis of 1-(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)ethan-1-one primarily involves the functionalization of pyrazole derivatives with tetrahydrofuran-containing substituents. The key synthetic strategies reported in the literature include electrochemical methods and condensation reactions starting from tetrahydrofurfuryl alcohol and pyrazole derivatives.

Condensation Reaction Starting from Tetrahydrofurfuryl Alcohol and Pyrazole Aldehydes

Another approach involves the condensation of tetrahydrofurfuryl alcohol with pyrazole-4-carboxaldehyde derivatives.

- Starting Materials: Tetrahydrofurfuryl alcohol (0.3 mmol) and 1H-pyrazole-4-carboxaldehyde (1.5 equivalents).

- Reaction Conditions: Following a method involving condensation under mild conditions.

- Purification: Flash chromatography using petroleum ether/ethyl acetate gradient (5:1 to 3:1).

- The product, 1-(tetrahydrofuran-2-yl)-1H-pyrazole-4-carbaldehyde, was obtained as a colorless oil with 81% yield.

- This intermediate can be further converted into the ethanone derivative by standard oxidation or acylation procedures.

- ^1H NMR (400 MHz, CDCl3) showed characteristic aldehyde proton at δ 9.87 ppm.

- ^13C NMR confirmed the aldehyde carbonyl and pyrazole carbons.

Summary of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Key Features |

|---|---|---|---|---|

| Electrochemical dehydroxymethylative coupling | Tetrahydrofurfuryl alcohol + 1-(1H-pyrazol-4-yl)ethan-1-one | Electrochemical cell, 15 mA, 24 h, CH3CN | Not specified (good) | Mild, scalable, radical mechanism |

| Condensation with pyrazole-4-carboxaldehyde | Tetrahydrofurfuryl alcohol + 1H-pyrazole-4-carboxaldehyde | Mild condensation, flash chromatography | 81 | High yield, intermediate for further modifications |

Additional Notes on Physicochemical Properties

- Molecular Formula: C10H14N2O2 (derived from structural components).

- Molecular Weight: Approximately 190-200 g/mol (estimated based on components).

- The compound exhibits moderate solubility and stability under standard laboratory conditions.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for preparing 1-(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)ethan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : Multi-step synthesis typically involves (i) functionalization of the tetrahydrofuran (THF) ring, (ii) alkylation of the pyrazole core, and (iii) ketone introduction. For example, reducing agents like sodium borohydride (NaBH₄) or hydrogen gas under controlled temperatures (e.g., 0–50°C) are critical for selective reductions . Reaction pH and solvent polarity must be optimized to avoid side products, such as over-reduction or unintended substitutions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns on the pyrazole and THF rings. FTIR identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and C-N vibrations (~1350 cm⁻¹). HPLC with UV detection (λ = 254 nm) ensures purity, while mass spectrometry (ESI-MS) verifies molecular weight .

Q. What safety protocols are essential when handling intermediates during synthesis?

- Methodological Answer : Use gloveboxes for air-sensitive steps (e.g., boronate intermediates). Wear PPE (nitrile gloves, goggles) to avoid skin/eye contact with toxic intermediates. Waste must be segregated: halogenated byproducts require specialized disposal, while aqueous layers can be neutralized before disposal .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in the alkylation of the pyrazole core?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution to identify reactive sites. For example, the N-1 position of pyrazole is more nucleophilic due to conjugation with the adjacent carbonyl group, favoring alkylation at this site . Molecular docking can further validate interactions with catalysts (e.g., Pd-based systems) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Cross-validate assays using dose-response curves (IC₅₀/EC₅₀) and control for solvent effects (e.g., DMSO cytotoxicity). For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strains or culture conditions. Meta-analysis of structural analogs (e.g., nitro vs. amino derivatives) clarifies structure-activity relationships (SAR) .

Q. How does crystallography inform the compound’s stability and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction reveals packing motifs (e.g., π-π stacking in aromatic regions) and hydrogen-bonding networks involving the ketone group. For example, monoclinic systems (space group P2₁/c) with β angles near 90° indicate stable lattice arrangements . Thermal ellipsoid analysis assesses conformational flexibility .

Q. What mechanistic insights explain byproduct formation during THF-ring functionalization?

- Methodological Answer : Byproducts like dihydrofuran derivatives form via over-oxidation (e.g., using KMnO₄ without strict temperature control). Monitor reactions with TLC or GC-MS to detect early intermediates. Quenching with aqueous NaHSO₃ mitigates peroxide formation in THF-derived intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.